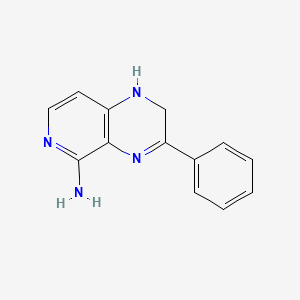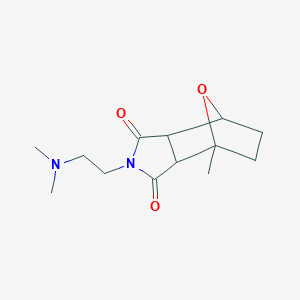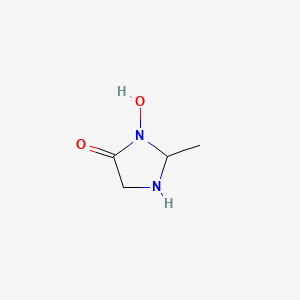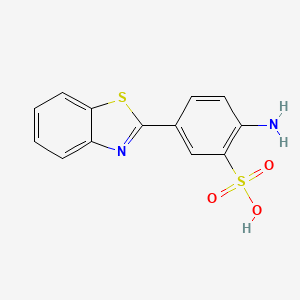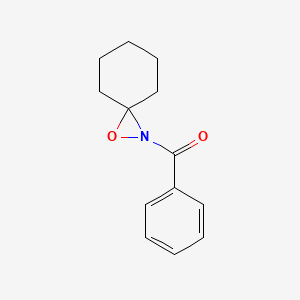
2-Benzoyl-1-oxa-2-azaspiro(2.5)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-1-oxa-2-azaspiro(2.5)octane is a chemical compound with the molecular formula C13H15NO2. It is a member of the oxaziridine family, known for its unique spirocyclic structure. This compound is of significant interest due to its electrophilic aminating properties, making it a valuable reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most economically feasible route for synthesizing 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology .
Industrial Production Methods
To address these challenges, a microreaction system has been developed. This system includes predispersion, reaction, and phase separation stages, allowing for precise control over droplet dispersion, temperature, reaction time, and phase separation. Under optimal conditions, this method produces a higher concentration of the compound compared to batch technology, demonstrating its efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzoyl-1-oxa-2-azaspiro(2.5)octane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: As an electrophilic aminating agent, it readily participates in substitution reactions with N-, S-, C-, and O-nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, sodium hypochlorite, and various nucleophiles. The reactions typically require controlled temperatures and precise reaction times to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the nucleophiles involved. For example, reactions with N-nucleophiles yield aminated products, while reactions with S-nucleophiles produce sulfonamides .
Aplicaciones Científicas De Investigación
2-Benzoyl-1-oxa-2-azaspiro(2.5)octane has a wide range of applications in scientific research:
Biology: The compound’s aminating properties make it useful in modifying biological molecules for research purposes.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane exerts its effects involves its role as an electrophilic aminating agent. It reacts with nucleophiles, transferring an amino group to the target molecule. This process involves the formation of a transient intermediate, which then undergoes further reactions to yield the final aminated product .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-2-azaspiro(2.5)octane: A related compound with similar aminating properties but lacking the benzoyl group.
2-Benzoyl-3,3-pentamethyleneoxaziridine: Another similar compound with a different spirocyclic structure.
Uniqueness
2-Benzoyl-1-oxa-2-azaspiro(2.5)octane is unique due to its benzoyl group, which enhances its reactivity and selectivity as an aminating agent. This makes it particularly valuable in applications requiring high stereoselectivity and the absence of strongly acidic or basic byproducts .
Propiedades
Número CAS |
2289-83-0 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
1-oxa-2-azaspiro[2.5]octan-2-yl(phenyl)methanone |
InChI |
InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)14-13(16-14)9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 |
Clave InChI |
KBEPPGVDBQQKTM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)N(O2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


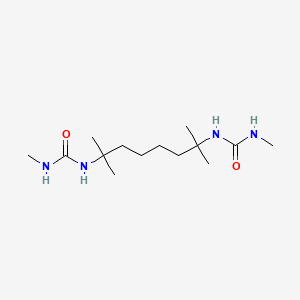
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
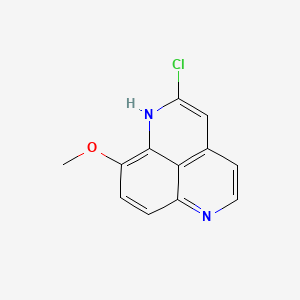

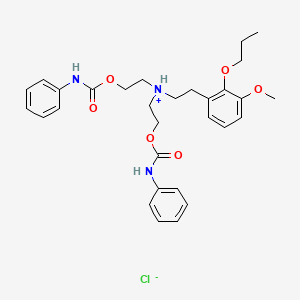
![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
